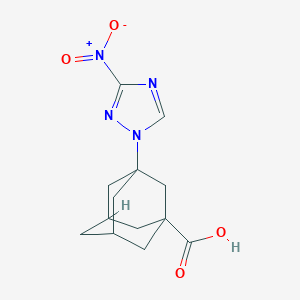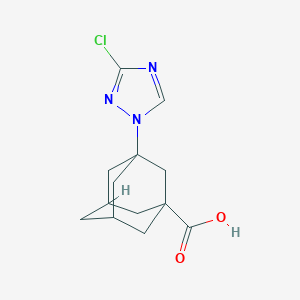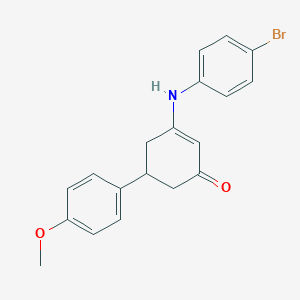
3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans” are energetic materials containing an N(O)N–N fragment . They are synthesized from 1-amino-3-nitro-1H-1,2,4-triazole .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis
The distal nitrogen of the azoxy group in these compounds is bonded to the nitrogen atom of the azole ring .Chemical Reactions Analysis
The transformation of the amino group in aminofurazan allows for the synthesis of the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles are a class of five-membered heterocyclic compounds that have garnered attention for their potential in drug development due to their broad range of biological activities. Triazole derivatives have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have been part of several research efforts aiming to develop new drugs for various diseases, including neglected diseases that significantly impact vulnerable populations. The synthesis of triazole derivatives involves considerations of green chemistry, energy savings, and sustainability, highlighting the importance of developing efficient methods for their preparation (Ferreira et al., 2013).
Adamantane-Based Compounds in Neurodegenerative Disease Treatment
Adamantane derivatives, like memantine and amantadine, have been utilized in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds' pharmacological potential against these diseases exceeds that of the well-known adamantane derivatives, suggesting promising directions for future studies. Researchers focus on creating biochemically active adamantane derivatives with higher efficacy for neurodegenerative conditions, indicating the versatility and importance of the adamantane scaffold in medicinal chemistry (Dembitsky et al., 2020).
Future Directions
These compounds have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .
Mechanism of Action
Target of Action
Similar compounds with a 3-nitro-1h-1,2,4-triazol-1-yl moiety are often used in the synthesis of energetic materials . These compounds are designed to react with specific targets to release energy.
Mode of Action
The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other reagents, resulting in compounds with different properties . The specific interactions of “3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” with its targets would depend on the specific context and application.
Biochemical Pathways
Compounds with similar structures are often used in the synthesis of energetic materials, suggesting that they may interact with biochemical pathways related to energy production or release .
Result of Action
Related compounds are used in the synthesis of energetic materials, suggesting that they may have significant effects on energy release .
Action Environment
The action of “3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” may be influenced by various environmental factors. For instance, the synthesis of related compounds is often carried out under specific conditions, such as the presence of certain reagents
properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGWLMBQJIERA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1-ethyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507067.png)
![1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507080.png)
![1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507090.png)

![N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507138.png)
![6-Amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B507168.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B507176.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B507189.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)
![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)
![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507267.png)